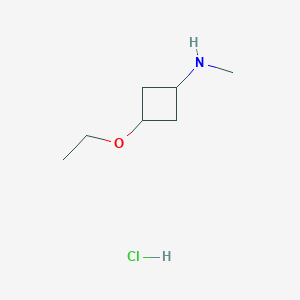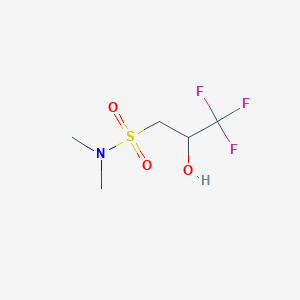
3-Fluoro-2-(trifluoromethoxy)benzaldehyde
Übersicht
Beschreibung
3-Fluoro-2-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula CF3OC6H4CHO . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The InChI code for 3-Fluoro-2-(trifluoromethoxy)benzaldehyde is 1S/C8H4F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-4H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Fluoro-2-(trifluoromethoxy)benzaldehyde is a liquid at room temperature . It has a refractive index of 1.454 (lit.) , a boiling point of 83-86 °C/24 mmHg (lit.) , and a density of 1.33 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Trifluoromethoxylation Reagents
- Scientific Field: Chemistry
- Application Summary: The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . It is used in the synthesis of CF3O-containing compounds .
- Methods of Application: The synthesis of CF3O-containing compounds is a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . Several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
- Results or Outcomes: The development of these new reagents has made the synthesis of CF3O-containing compounds more feasible .
Direct Arylations of Heteroarenes
- Scientific Field: Organic Chemistry
- Application Summary: Polyfluoroalkoxy-substituted bromobenzenes, such as 3-Fluoro-2-(trifluoromethoxy)benzaldehyde, are used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
- Methods of Application: The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .
- Results or Outcomes: This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact .
Synthesis of Curcumin Analogs
- Scientific Field: Medicinal Chemistry
- Application Summary: 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a compound similar to 3-Fluoro-2-(trifluoromethoxy)benzaldehyde, has been used in the synthesis of three series of curcumin analogs .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .
- Results or Outcomes: The synthesis resulted in a series of curcumin analogs .
General Chemical Synthesis
- Scientific Field: Chemistry
- Application Summary: 3-(Trifluoromethoxy)benzaldehyde, a compound similar to 3-Fluoro-2-(trifluoromethoxy)benzaldehyde, may be used in general chemical synthesis .
- Methods of Application: The specific methods of application are not provided in the source, but it typically involves standard chemical synthesis techniques .
- Results or Outcomes: The outcomes would depend on the specific synthesis being performed .
Preparation of Phenolic Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a compound similar to 3-Fluoro-2-(trifluoromethoxy)benzaldehyde, may be used in the preparation of phenolic compounds .
- Methods of Application: The compound is used in the synthesis of various phenolic compounds, including 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol, (E)-2-((3-fluorophenylimino)methyl)-4-(trifluoromethoxy) phenol, and 2-[(E)-(naphthalen-2-ylimino) methyl]-4-(trifluoromethoxy) phenol .
- Results or Outcomes: The synthesis resulted in a series of phenolic compounds .
Synthesis of Fluorinated Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 2-Fluoro-3-(trifluoromethoxy)benzaldehyde, a compound similar to 3-Fluoro-2-(trifluoromethoxy)benzaldehyde, is used in the synthesis of various fluorinated compounds .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .
- Results or Outcomes: The synthesis resulted in a series of fluorinated compounds .
Safety And Hazards
This compound is considered hazardous. It is combustible and harmful if swallowed. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
3-fluoro-2-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVHGEJBGAXBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(trifluoromethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435508.png)

![methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435512.png)




![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1435523.png)


